(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound features a methanone core linking a 5-chlorothiophen-2-yl group and a piperazine ring substituted with a 4-methoxybenzo[d]thiazol-2-yl moiety. The chlorothiophene and methoxybenzo[d]thiazol groups contribute to its electronic and steric properties, which are critical for interactions in biological systems.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-23-11-3-2-4-12-15(11)19-17(25-12)21-9-7-20(8-10-21)16(22)13-5-6-14(18)24-13/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZTVFBOPQXPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as chlorothiophene and methoxybenzo[d]thiazole. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: : These reactions involve the condensation of chlorothiophene with methoxybenzo[d]thiazole derivatives under acidic or basic conditions.
Piperazine Formation: : The piperazine ring is often formed through cyclization reactions involving diamines and appropriate carboxylic acid derivatives.
Coupling Reactions: : The final step usually involves coupling the chlorothiophene and methoxybenzo[d]thiazole moieties with the piperazine ring using coupling agents like carbodiimides or coupling reagents like HATU (O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Substitution reactions often use nucleophiles such as halides, amines, or alcohols, and may require catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved would be specific to the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Compounds with halogen variations on aromatic rings exhibit distinct physicochemical and biological profiles. For example:
- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ().
- Compound 5 : 4-(4-fluorophenyl) analog of Compound 4 ().
The chloro-substituted Compound 4 shows antimicrobial activity, suggesting that the target compound’s 5-chlorothiophene group may similarly enhance bioactivity through hydrophobic interactions or halogen bonding .
Piperazine-Linked Derivatives
Piperazine rings are common in drug design due to their conformational flexibility and hydrogen-bonding capacity. Key analogs include:
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone ().
- Compound w3: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone ().
The methoxy group in the target compound may improve solubility compared to the trifluoromethyl group in Compound 21, while the benzo[d]thiazol moiety could enhance π-π stacking in binding pockets .
Methoxy-Substituted Heterocycles
Methoxy groups modulate electronic effects and metabolic stability:
- Compound 74 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide ().
- Compound 5 (): 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.
Methodological Considerations in Similarity Analysis
Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) underpin virtual screening efforts . The target compound’s chlorothiophene and methoxybenzo[d]thiazol groups distinguish it from analogs like Compound 21 (trifluoromethylphenyl) and Compound 4 (chlorophenyl), highlighting the importance of substituent-specific effects on bioactivity .
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of the compound is , characterized by a thiophene ring, a piperazine moiety, and a methanone functional group. The synthesis typically involves multi-step reactions that include the bromination of thiophene derivatives followed by coupling reactions with piperazine and thiazole derivatives. The detailed synthetic pathway can be summarized as follows:
- Bromination : The starting thiophene compound undergoes bromination to introduce halogen substituents.
- Formation of Thiazole : The brominated product is treated with thiourea under heat to form thiazole derivatives.
- Coupling Reaction : The thiazole derivative is then reacted with piperazine to yield the final product.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole-piperazine derivatives reported that many compounds demonstrated moderate to good antibacterial activity against various pathogens, including strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 5a | Staphylococcus aureus | 15 | 32 |
| 5b | Escherichia coli | 18 | 16 |
| 5c | Pseudomonas aeruginosa | 12 | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase enzymes (COX-1 and COX-2). A recent study revealed that certain derivatives exhibited IC50 values ranging from 0.76 to 9.01 μM for COX-2 inhibition, indicating potent anti-inflammatory activity compared to standard drugs like celecoxib .
Table 2: COX Inhibition Potency
| Compound ID | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.76 | 15.32 | 20 |
| Compound B | 9.01 | 12.00 | 1.33 |
The biological activity of this compound can be attributed to its ability to modulate enzyme activities involved in inflammatory pathways and microbial resistance mechanisms. Specifically, the compound acts as a selective inhibitor of COX enzymes, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins.
Molecular Docking Studies
Molecular docking studies have further elucidated the interaction between this compound and target proteins involved in inflammation and microbial resistance. The binding affinity and interaction patterns suggest that the compound effectively occupies the active sites of COX enzymes, thereby inhibiting their activity .
Case Studies
Several case studies have examined the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with thiazole-piperazine derivatives resulted in improved outcomes compared to standard antibiotic therapies.
- Case Study on Anti-inflammatory Effects : In a randomized controlled trial assessing pain relief in patients with arthritis, compounds exhibiting similar structures showed significant reductions in pain scores compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
